molecular formula C16H25NO3 B1373557 5-Amino-2,4-di-tert-butylphenyl methyl carbonate CAS No. 1182822-31-6

5-Amino-2,4-di-tert-butylphenyl methyl carbonate

Cat. No. B1373557
M. Wt: 279.37 g/mol
InChI Key: NEMQZDZEKFZZJT-UHFFFAOYSA-N
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Description

5-Amino-2,4-di-tert-butylphenyl methyl carbonate is a chemical compound with the CAS Number: 1182822-31-6 . It has a molecular weight of 279.38 and its IUPAC name is 5-amino-2,4-ditert-butylphenyl methyl carbonate .


Molecular Structure Analysis

The InChI code for 5-Amino-2,4-di-tert-butylphenyl methyl carbonate is 1S/C16H25NO3/c1-15(2,3)10-8-11(16(4,5)6)13(9-12(10)17)20-14(18)19-7/h8-9H,17H2,1-7H3 . Unfortunately, the specific details about the molecular structure are not available in the search results.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.038 . The storage temperature is normal and it should be kept in a dark place, in an inert atmosphere .

Scientific Research Applications

Imidotungsten(VI) Complex Formation

5-Amino-2,4-di-tert-butylphenyl methyl carbonate is involved in the formation of imidotungsten(VI) complexes. The formation of these complexes with a chelating aminophenolate ligand can lead to various structural configurations and chemical properties (Hänninen et al., 2011).

Immunomodulatory Activity

Derivatives of 2-amino-4,6-di-tert-butylphenol, a similar compound, show antiviral properties and immunomodulatory activity. These derivatives have shown effects on the viability and functional potential of human peripheral blood lymphocytes, making them of interest in immunological research (Nizheharodava et al., 2020).

Development of Fluorinated Polyimides

The compound plays a role in the synthesis of fluorinated polyimides. These polymers, derived from similar chemical structures, exhibit desirable properties like high solubility, good tensile strength, and thermal stability, which are significant in materials science and engineering (Yang & Hsiao, 2004).

Enantioselective Synthesis in Organic Chemistry

5-Amino-2,4-di-tert-butylphenyl methyl carbonate is used in enantioselective synthesis processes in organic chemistry. It's involved in the synthesis of cyclic beta-amino alcohol derivatives, which are essential in producing various organic compounds (Lee et al., 2007).

Intermediate in Biologically Active Compounds

This compound serves as an important intermediate in synthesizing biologically active compounds, such as omisertinib (AZD9291). Its role as an intermediate emphasizes its significance in medicinal chemistry and drug development (Zhao et al., 2017).

Synthesis of Cryptophycins

The compound is utilized in the synthesis of cryptophycins, which are significant in the field of bioorganic chemistry. This involves complex synthesis protocols highlighting its role in advanced organic synthesis and drug discovery (Eggen et al., 2000).

Synthesis of Functionalized Compounds

In the synthesis of functionalized compounds like 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters, this chemical plays a crucial role. These compounds are important in various chemical reactions and potential pharmaceutical applications (Meninno et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

(5-amino-2,4-ditert-butylphenyl) methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-15(2,3)10-8-11(16(4,5)6)13(9-12(10)17)20-14(18)19-7/h8-9H,17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMQZDZEKFZZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1N)OC(=O)OC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677363
Record name 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
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Molecular Weight

279.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2,4-di-tert-butylphenyl methyl carbonate

CAS RN

1182822-31-6
Record name 5-Amino-2,4-bis(1,1-dimethylethyl)phenyl methyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1182822-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonic acid, 5-amino-2,4-bis(1,1-dimethylethyl)phenyl methyl este
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
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Record name 5-Amino-2,4-di-tert-butylphenyl methyl carbonate
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Synthesis routes and methods I

Procedure details

2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate (1.00 eq) was charged to a suitable hydrogenation reactor, followed by 5% Pd/C (2.50 wt % dry basis, Johnson-Matthey Type 37). MeOH (15.0 vol) was charged to the reactor, and the system was closed. The system was purged with N2 (g), and was then pressurized to 2.0 Bar with H2 (g). The reaction was performed at a reaction temperature of 25° C.+/−5° C. When complete, the reaction was filtered, and the reactor/cake was washed with MeOH (4.00 vol). The resulting filtrate was distilled under vacuum at no more than 50° C. to 8.00 vol. Water (2.00 vol) was added at 45° C.+/−5° C. The resultant slurry was cooled to 0° C.+/−5. The slurry was held at 0° C.+/−5° C. for no less than 1 hour, and filtered. The cake was washed once with 0° C.+/−5° C. MeOH/H2O (8:2) (2.00 vol). The cake was dried under vacuum (−0.90 bar and −0.86 bar) at 35° C.-40° C. to give compound 32. 1H NMR (400 MHz, DMSO-d6) δ 7.05 (s, 1H), 6.39 (s, 1H), 4.80 (s, 2H), 3.82 (s, 3H), 1.33 (s, 9H), 1.23 (s, 9H).
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Vasudevan, GR Jachak… - European Journal of …, 2015 - Wiley Online Library
A simple and convenient method to access 4‐quinolone‐3‐carboxylic acid amides from indole‐3‐acetic acid amides through one‐pot oxidative cleavage of the indole ring followed by …

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